2-(1-Naphthyl)-2-oxoethyl phenoxyacetate

Description

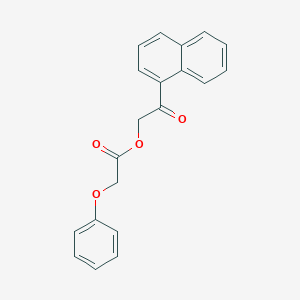

2-(1-Naphthyl)-2-oxoethyl phenoxyacetate is an ester derivative comprising a phenoxyacetate moiety linked to a 2-(1-naphthyl)-2-oxoethyl group. Phenoxyacetate esters are widely studied for their biological and chemical properties, particularly in pharmaceutical and agrochemical applications . The naphthyl group enhances aromatic interactions and may influence metabolic stability, while the oxoethyl spacer could modulate electronic effects and reactivity.

Properties

Molecular Formula |

C20H16O4 |

|---|---|

Molecular Weight |

320.3 g/mol |

IUPAC Name |

(2-naphthalen-1-yl-2-oxoethyl) 2-phenoxyacetate |

InChI |

InChI=1S/C20H16O4/c21-19(18-12-6-8-15-7-4-5-11-17(15)18)13-24-20(22)14-23-16-9-2-1-3-10-16/h1-12H,13-14H2 |

InChI Key |

ZYHYENYVCFEVED-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OCC(=O)OCC(=O)C2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)OCC(=O)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-(naphthalen-1-yl)-2-oxoacetate (CAS 16738-12-8)

- Structure: Shares the 1-naphthyl and 2-oxoethyl groups but esterified with methyl instead of phenoxyacetate.

- Synthesis : Discontinued commercial availability suggests challenges in stability or scalability .

- Applications: Acts as a precursor in organic synthesis, analogous to ethyl 2-phenylacetoacetate (Item No. 39487), which is used in synthesizing amphetamine precursors .

2-[4-(Hydroxymethyl)phenyl]-2-oxoethyl Phenylacetate (Compound 17)

- Structure: Features a phenylacetate group instead of phenoxyacetate, with a hydroxymethylphenyl substituent.

- Synthesis : Yield of 52% via esterification, characterized by NMR (δ 7.86–7.26 ppm for aromatic protons) and a melting point of 60–62°C .

- Key Differences: The hydroxymethyl group may enhance solubility, while phenylacetate vs. phenoxyacetate alters electronic properties.

Adamantane-Based Esters (e.g., 2-(adamantan-1-yl)-2-oxoethyl benzoates)

- Structure : Adamantane replaces the naphthyl group, esterified with benzoates.

- Conformation : Synclinal conformation due to steric effects, with head-to-tail packing in crystals .

- Bioactivity :

Ethyl 2-phenylacetoacetate (CAS 5413-05-8)

- Structure : Ethyl ester with phenyl and acetoacetate groups.

- Applications : Precursor for phenylacetone synthesis, with ≥98% purity and stability at -20°C .

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

- Synthetic Challenges : Yields for naphthyl-containing esters vary widely (e.g., 11.9% for methyl 2-(7-benzyloxy-1-naphthyl)-2-oxoacetate vs. 77.6% for pyrazole carboxamide derivatives ), highlighting the impact of substituents on reaction efficiency.

- Biological Potential: Adamantane-based esters demonstrate that bulky hydrophobic groups (e.g., adamantane, naphthyl) enhance bioactivity, particularly in anti-inflammatory and antioxidant contexts .

- Structural Insights: The synclinal conformation of adamantane esters suggests that steric effects in 2-(1-naphthyl)-2-oxoethyl phenoxyacetate may similarly influence packing and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.